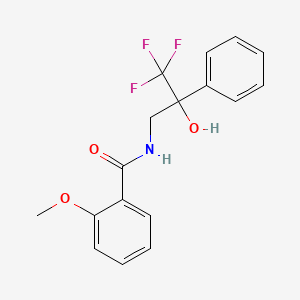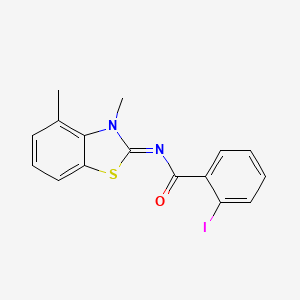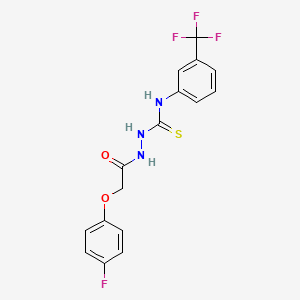![molecular formula C17H9F4NO2 B3001266 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione CAS No. 194225-49-5](/img/structure/B3001266.png)
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione, has been explored through a novel approach starting from 3-sulfolene. The process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with various nucleophiles to yield the desired hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further chemical transformations include the synthesis of amino and triazole derivatives through the reaction of the epoxide with sodium azide and the formation of hydroxyl analogues via cis-hydroxylation. These hydroxyl groups can subsequently be converted to acetates, demonstrating the versatility of the synthetic pathway .
Molecular Structure Analysis
The molecular structure of the synthesized compounds features a substituted tetrahydroisoindole motif. This motif is a result of a one-pot procedure that involves a three-component coupling reaction. The reaction sequence includes a condensation followed by a Diels-Alder reaction, which utilizes readily available starting materials such as alpha,beta-unsaturated aldehydes, amide, and maleimide. The endo fashion of the substituted tetrahydroisoindole is indicative of the stereochemical outcome of the Diels-Alder reaction, which is a critical aspect of the molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are multi-step and involve both addition and cycloaddition reactions. The initial epoxidation and subsequent opening of the epoxide ring with nucleophiles are key steps in the formation of the hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The three-component coupling reaction for the synthesis of substituted tetrahydroisoindole-1,3-diones is particularly noteworthy as it combines condensation and Diels-Alder reactions in a single pot, showcasing an efficient synthetic strategy for constructing complex molecules with multiple functional groups .
Physical and Chemical Properties Analysis
While the abstracts provided do not give explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that the introduction of various substituents such as amino, triazole, and acetate groups would influence the solubility, acidity/basicity, and reactivity of the molecules. The presence of a tetrafluoroisoindole moiety in the target compound suggests increased lipophilicity and potential for strong interactions with biological molecules due to the electron-withdrawing nature of the fluorine atoms. The stereochemistry of the endo tetrahydroisoindole motif may also affect the physical properties such as melting point and crystallinity, as well as the chemical reactivity in further transformations .
作用機序
Target of Action
The primary target of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with certain receptors or enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other structurally related compounds, causing changes in the activity of these targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. These pathways could involve processes such as signal transduction, metabolic regulation, and cellular response to stimuli . The downstream effects of these pathway alterations would depend on the specific nature of the compound’s interaction with its targets .
Pharmacokinetics
Based on its chemical structure, it may have certain properties such as solubility, stability, and permeability that could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling and function to alterations in gene expression and protein synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, certain conditions could affect the compound’s solubility and stability, thereby influencing its bioavailability and pharmacological effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKYZPZDYNMTH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)
![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)




![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)
